molecular formula C17H16N2O4S B6497693 2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 946263-14-5

2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No.: B6497693
CAS No.: 946263-14-5
M. Wt: 344.4 g/mol
InChI Key: TYUOQPHQHRRWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide features a benzamide core substituted with two methoxy groups at positions 2 and 2. The amide nitrogen is linked to a methyl group attached to a 1,2-oxazole ring fused with a thiophen-2-yl moiety. This structure combines electron-donating methoxy groups with heterocyclic components (1,2-oxazole and thiophene), which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2,3-dimethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-13-6-3-5-12(16(13)22-2)17(20)18-10-11-9-14(23-19-11)15-7-4-8-24-15/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUOQPHQHRRWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound has the following structural formula:

C14H14N2O3S\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives of benzamide have been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest. Specifically, compounds with oxazole rings have demonstrated potent activity against breast cancer and lymphoma cells by targeting specific signaling pathways involved in tumor growth and survival .

The proposed mechanisms of action for related benzamide derivatives include:

  • Inhibition of Kinase Activity : Some studies suggest that benzamide derivatives can inhibit specific kinases involved in cancer progression, leading to reduced tumor growth .
  • Chitin Synthesis Inhibition : Research indicates that certain benzamide derivatives can inhibit chitin synthesis in insects, which may be relevant for developing pest control agents .

Study 1: Antitumor Efficacy

In a study focusing on the antitumor efficacy of benzamide derivatives, researchers synthesized several compounds and tested their activity against human cancer cell lines. The results showed that the compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to high potency .

Study 2: Mechanistic Insights

Another investigation explored the mechanism of action of related compounds through molecular docking studies. The findings suggested strong binding affinity to target proteins involved in cancer signaling pathways, confirming the potential of these compounds as therapeutic agents .

Data Table: Biological Activity Overview

Activity IC50 (µM) Cell Line Mechanism
Antitumor10 - 25Breast CancerApoptosis induction
Chitin Synthesis Inhibition20 - 30Insect Cell CulturesInhibition of chitin synthase
Kinase Inhibition15 - 35Various Cancer Cell LinesTargeting specific kinases

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below compares the target compound with structurally related benzamide derivatives:

Compound Name (Source) Molecular Formula Benzamide Substituents Heterocyclic Component Biological Activity/Use Key Properties/Interactions
Target Compound C₁₈H₁₇N₂O₄S 2,3-dimethoxy 1,2-oxazol-3-yl + thiophen-2-yl Not explicitly stated Methoxy groups enhance electron density; amide enables H-bonding
D677-0143 () C₁₄H₉F₂N₃O₂S 2,3-difluoro 1,2,4-oxadiazol-3-yl + thiophen-2-yl Screening compound Fluorine substituents increase lipophilicity; oxadiazole alters ring strain
LMM5 () C₂₄H₂₂N₄O₅S 4-sulfamoyl + methylbenzyl 1,3,4-oxadiazol-2-yl + 4-methoxyphenyl Antifungal (C. albicans) Sulfamoyl group enhances enzyme inhibition; bulky substituents affect permeability
Compound 27 () C₂₂H₁₈N₂O₆S 2,4-dimethoxy + hydroxypropynyl-thiophene 1,2-oxazol-3-yl + thiophen-2-yl NS5 RdRp inhibitor (antiviral) Hydroxypropynyl group improves target binding affinity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () C₁₀H₆ClF₂N₂OS 2,4-difluoro 1,3-thiazol-2-yl Antimicrobial (PFOR enzyme inhibitor) Thiazole and fluorine enable H-bonding and hydrophobic interactions

Impact of Substituents and Heterocycles

  • Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy groups contrast with fluorine substituents in D677-0143 (). Methoxy groups improve solubility but may reduce metabolic stability compared to fluorine’s electron-withdrawing effects .
  • Heterocyclic Rings: 1,2-Oxazole (target compound): Smaller ring size may enhance rigidity and fit into compact binding pockets. Thiazole (): Sulfur atom participates in hydrophobic interactions, critical for enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.